N-(piperidin-4-yl)-N-propylacetamide
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Overview
Description
N-(piperidin-4-yl)-N-propylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)-N-propylacetamide typically involves the condensation of piperidine with acetamide derivatives. One common method is the reductive amination of piperidine with propylamine and acetic anhydride under hydrogenation conditions using a metal catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The use of cobalt, ruthenium, or nickel-based nanocatalysts is common in these processes to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
N-(piperidin-4-yl)-N-propylacetamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its inhibitory activity in cancer cells.
1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Exhibits antimalarial activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties
Uniqueness
N-(piperidin-4-yl)-N-propylacetamide stands out due to its unique combination of the piperidine and acetamide moieties, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-piperidin-4-yl-N-propylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h10-11H,3-8H2,1-2H3 |
InChI Key |
IAQHGKOMQZMEPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)C |
Origin of Product |
United States |
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